9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate
CAS No.:
Cat. No.: VC13697121
Molecular Formula: C30H28BF4N
Molecular Weight: 489.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28BF4N |
|---|---|
| Molecular Weight | 489.4 g/mol |
| IUPAC Name | 2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C30H28N.BF4/c1-19-11-13-27-25(17-19)30(29-22(4)15-21(3)16-23(29)5)26-18-20(2)12-14-28(26)31(27)24-9-7-6-8-10-24;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 |
| Standard InChI Key | SBPUTXHOHXQDIT-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5 |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5 |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture
The compound features an acridinium core substituted at the 9-position with a mesityl group (2,4,6-trimethylphenyl), 2- and 7-positions with methyl groups, and a phenyl group at the 10-position, forming a tetrafluoroborate salt. The mesityl substituent provides steric bulk that mitigates aggregation-induced quenching, while the methyl groups enhance solubility in nonpolar media.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H28BF4N | |
| Molecular Weight | 489.4 g/mol | |
| IUPAC Name | 2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium tetrafluoroborate | |
| SMILES | B-(F)(F)F.CC1=CC2=C(C=C1)N+C5=CC=CC=C5 | |
| XLogP3 | 6.2 (predicted) | |
| Melting Point | >250°C (decomposes) |
The tetrafluoroborate counterion ensures solubility in polar aprotic solvents like acetonitrile, critical for homogeneous photocatalytic systems.
Electronic Characteristics
The acridinium core exhibits a reduction potential of E<sub>1/2</sub> = +2.03 V vs SCE, enabling oxidative quenching pathways essential for activating substrates via single-electron transfer (SET). Time-dependent density functional theory (TD-DFT) calculations reveal a lowest unoccupied molecular orbital (LUMO) localized on the acridinium nucleus, facilitating electron-deficient aromatic interactions.
Synthesis and Optimization
Original Synthetic Route
Wilger et al. first reported the synthesis via Friedel-Crafts alkylation of 2,7-dimethylacridine with mesityl bromide, followed by quaternization using phenylboronic acid and subsequent anion exchange with sodium tetrafluoroborate. Key steps include:
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Friedel-Crafts Alkylation:
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Quaternization:
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Anion Metathesis:
Table 2: Synthetic Yield Optimization
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | DCM | 0°C → RT | 68 |
| Quaternization | Toluene | 110°C | 82 |
| Anion Exchange | Acetone/H2O | RT | 95 |
Modified Protocols
Photocatalytic Applications
Site-Selective Arene Amination
The compound enables C–H amination of arenes via radical-polar crossover mechanisms. Under 450 nm irradiation, it oxidizes N-aminopyridinium salts to nitrogen-centered radicals, which undergo regioselective addition to electron-rich aromatics.
Table 3: Substrate Scope in Arene Amination
| Substrate | Product Yield (%) | para:meta Ratio |
|---|---|---|
| Toluene | 78 | 92:8 |
| Anisole | 85 | 97:3 |
| Naphthalene | 63 | 89:11 |
γ-Lactam Synthesis
By coupling with N-alkenyl amides, the catalyst facilitates intramolecular hydrogen-atom transfer (HAT), producing γ-lactams with >95% enantiomeric excess (ee) when chiral amines are employed .
| Parameter | Specification |
|---|---|
| PPE | Nitrile gloves, goggles |
| Ventilation | Fume hood required |
| Spill Management | Absorb with vermiculite |
| Storage | -20°C, desiccated, amber glass |
Industrial and Economic Context
While direct trade data for this specific acridinium salt is limited, India’s imports of structurally related tetrafluoroborates reached 27 shipments (2023–2024), dominated by reagents like tri-tert-butylphosphonium tetrafluoroborate (25 kg/$6,890) . This reflects growing demand for specialized photocatalysts in pharmaceutical manufacturing.
Comparative Analysis with Analogues
The 3,6-di-tert-butyl variant exhibits enhanced oxidative stability (E<sub>1/2</sub> = +2.21 V) but reduced solubility in dichloromethane (2.1 mg/mL vs. 8.7 mg/mL for the methylated derivative).
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